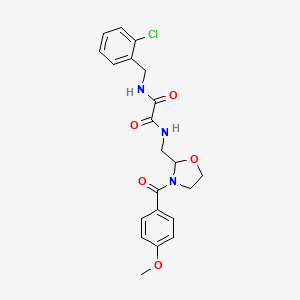![molecular formula C17H17N3O3S B2782306 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-82-7](/img/structure/B2782306.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrido[2,3-d]pyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in cancer development and progression. It also modulates the activity of various transcription factors, such as NF-κB and AP-1, which are involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB and AP-1 signaling pathways. Furthermore, this compound has been shown to improve cognitive function and prevent neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one in lab experiments include its potent therapeutic effects, its ability to interact with multiple molecular targets, and its low toxicity. However, its limitations include its complex synthesis process, its limited solubility, and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore its potential for the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves the reaction of 3,4-dimethoxyphenethylamine with 2-thiophenecarboxaldehyde, followed by the condensation with 2-aminopyridine and cyclization with acetic anhydride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has shown neuroprotective effects by preventing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-6-5-11(10-14(13)23-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)24/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFDUPZBQADHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)
![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)

![2-Hydroxy-5-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2782235.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)



![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)